REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:15])=[C:6]([C:8](=[O:14])[CH2:9]N(OC)C)[CH:7]=1.Br[Mg]C1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=1>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:15])=[C:6]([C:8]([C:9]2[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=2)=[O:14])[CH:7]=1
|
Name
|
1-(5-bromo-2-chlorophenyl)-2-[methoxy(methyl)amino]ethanone
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Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C1)C(CN(C)OC)=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Br[Mg]C1=CC=C(C=C1)OC(F)(F)F
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded from the last step at 0° C. under N2
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 20 mL of saturated brine
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Type
|
ADDITION
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Details
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20 mL of water and 40 mL of ethyl acetate were added in turn
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (20 mL×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine (20 mL×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with PE/EtOAc(v/v)=50/1
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)C(=O)C1=CC=C(C=C1)OC(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 415 mg | |
YIELD: PERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |